molecular formula C21H23N3O4 B7082693 Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate

Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate

Cat. No.: B7082693
M. Wt: 381.4 g/mol
InChI Key: PIDMUKVOVWPJAJ-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate is a complex organic compound that features a combination of indole, pyridine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, targeting the carbonyl groups or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, amines, or other nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the ester or pyridine ring.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and pyridine rings are common motifs in bioactive molecules, making this compound a candidate for the development of new drugs targeting various biological pathways.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Another indole derivative with similar structural features.

    Pyridine-4-carboxylic acid derivatives: Compounds with a pyridine ring and carboxylic acid functionality.

Uniqueness

Methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate is unique due to the combination of its indole, pyridine, and ester functionalities, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

methyl 3-[[2-(5-methoxyindol-1-yl)acetyl]-(pyridin-4-ylmethyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-27-18-3-4-19-17(13-18)7-11-23(19)15-20(25)24(12-8-21(26)28-2)14-16-5-9-22-10-6-16/h3-7,9-11,13H,8,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMUKVOVWPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N(CCC(=O)OC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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